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Introduction
Herpes Simplex Virus 1 (HSV-1), a member of the Alphaherpesvirinae subfamily, is a

ubiquitous human pathogen characterized by its complex virion structure and life cycle. A

critical stage in its replication is the assembly of the icosahedral capsid within the nucleus of

the host cell. This intricate process is orchestrated by a suite of viral proteins, among which the

products of the UL26 and UL26.5 genes are indispensable. These genes encode the viral

protease and the major and minor scaffolding proteins, respectively, which together form a

temporary internal framework that directs the correct assembly of the capsid shell. This guide

provides a detailed examination of the genetic organization of UL26 and UL26.5, their protein

products, their crucial roles in capsid maturation, and the experimental methodologies used to

elucidate their function.

Genetic Organization of UL26 and UL26.5
The UL26 and UL26.5 genes are located in the unique long (UL) region of the HSV-1 genome

and exhibit a nested, overlapping arrangement.[1] The UL26.5 open reading frame (ORF) is

located entirely within the 3' end of the UL26 ORF.[1][2] This co-linear arrangement allows for

the expression of two distinct proteins from separate transcripts that share an identical C-

terminus.[1][2][3]
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The expression of these genes results in two primary protein products:

UL26: Encodes the full-length protease precursor protein. Translation initiation can occur at

two alternative start codons, though the first ATG is the preferred initiation site.[4][5]

UL26.5: Encodes the major scaffolding protein, also known as ICP35.[6]

This genetic architecture is a conserved feature among herpesviruses, highlighting its efficiency

and importance in the viral life cycle.[3]
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Caption: Overlapping arrangement of UL26 and UL26.5 genes.

Protein Products and Proteolytic Processing
The primary translation products of the UL26 and UL26.5 genes undergo a series of proteolytic

cleavages, mediated by the serine protease domain located in the N-terminus of the UL26
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protein.[1][7] This protease, also known as assemblin, is essential for viral growth and the

formation of functional capsids.[6]

The full-length UL26 protein undergoes autoproteolysis at two distinct sites:[6][8]

Release (R) site: Located between amino acids 247 and 248, cleavage at this site releases

the N-terminal protease domain.[6]

Maturational (M) site: Located 25 amino acids from the C-terminus, this site is shared with

the UL26.5 protein.[6][8]

Cleavage of the UL26 and UL26.5 precursor proteins yields the final structural components of

the procapsid scaffold:

VP24 (Assemblin): The active protease domain released from the N-terminus of pUL26.[1][4]

VP21: The minor scaffolding protein, which is the C-terminal portion of pUL26 after cleavage

at both the R and M sites.[1]

VP22a: The major scaffolding protein, derived from pUL26.5 (ICP35) after cleavage at the M

site.[1][4]

This proteolytic cascade is a critical maturation step, transforming the initially assembled

procapsid into a conformationally distinct particle competent for DNA packaging.[1]
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Proteolytic Processing of UL26 and UL26.5 Products
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Caption: Proteolytic cleavage cascade of UL26/UL26.5.

Protein Product Summary
Gene

Precursor
Protein

Final Products Size (approx.) Function

UL26 pUL26
VP24

(Assemblin)
28 kDa

Serine protease;

essential for

capsid

maturation.[8]

VP21 44 kDa
Minor scaffolding

protein.[1]

UL26.5 pUL26.5 (ICP35) VP22a 33 kDa
Major scaffolding

protein.[1]

Role in Capsid Assembly and Maturation
The UL26 and UL26.5 gene products are essential for the assembly of the HSV-1 procapsid, a

spherical and unstable precursor to the mature, icosahedral capsid.[1] They form an internal
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scaffold that provides a structural template for the polymerization of the major capsid protein,

VP5 (pUL19), and the triplex proteins (pUL18 and pUL38) into a correctly sized shell.

The assembly process can be summarized in the following workflow:

Scaffold Formation: The major (VP22a) and minor (VP21) scaffolding proteins, along with the

protease (VP24), co-assemble to form an internal spherical core.[4]

Procapsid Assembly: The major capsid protein VP5 and triplexes assemble around this

scaffold, forming a spherical procapsid.[9]

Proteolytic Maturation: Within the procapsid, the VP24 protease becomes activated and

cleaves the scaffolding proteins at their C-termini.[1] This cleavage is a critical trigger for

capsid maturation.

Angularization & Scaffold Expulsion: Proteolysis leads to a major conformational change,

causing the spherical procapsid to angularize into its final, stable icosahedral shape. The

cleaved scaffold components are then expelled from the capsid, a process that occurs at or

around the time of viral DNA packaging.

The protease activity is not required for the initial assembly of a morphologically normal

procapsid but is absolutely essential for the subsequent maturation steps that lead to an

infectious virion.[6]
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HSV-1 Capsid Assembly and Maturation Workflow
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Caption: Workflow of HSV-1 capsid assembly and maturation.

Quantitative Data
Quantitative analysis of the protein composition of HSV-1 capsids provides insight into the

stoichiometry of the assembly process. While precise numbers can vary based on experimental

conditions, a key finding is the differential abundance of the major and minor scaffolding

proteins.
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Protein Component
Relative Abundance in B
Capsids

Notes

VP22a (from UL26.5) High The major scaffolding protein.

VP24 & VP21 (from UL26) ~10-fold lower than VP22a
The minor scaffolding

components.[1]

This controlled incorporation suggests that despite their identical C-terminal domains, the UL26

and UL26.5 products may have distinct binding sites or that their relative expression levels

dictate their representation within the capsid.[1] Unlike the other scaffold components (VP21

and VP22a) which are expelled, the protease domain (VP24) is quantitatively retained in

mature, DNA-filled C-capsids.[1][10]

Key Experimental Methodologies
The study of the UL26 and UL26.5 genes and their role in capsid assembly relies on a

combination of molecular biology, virology, and biochemistry techniques.

Recombinant Baculovirus Expression System
This system is widely used for the high-level expression of individual or multiple HSV-1 capsid

proteins in insect cells (e.g., Spodoptera frugiperda, Sf9), which provide a eukaryotic

environment for proper protein folding.[4][11]

Protocol Outline:

Cloning: The HSV-1 gene of interest (e.g., UL26, UL26.5, UL19) is cloned into a baculovirus

transfer vector (e.g., pFastBac) downstream of a strong promoter like the polyhedrin

promoter.[11][12]

Recombination: The transfer vector is used to generate a recombinant bacmid (baculovirus

shuttle vector) in E. coli via transposition.[11][12]

Transfection: Purified recombinant bacmid DNA is transfected into Sf9 insect cells.[11]

Virus Amplification: The initial low-titer virus (P1) is harvested and used to infect a larger

culture of Sf9 cells to generate a high-titer viral stock (P2/P3).
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Protein Expression: A large-scale culture of insect cells is infected with the high-titer stock to

produce the target HSV-1 protein. Cells are typically harvested 48-72 hours post-infection.

[12]

In Vitro Capsid Assembly Assay
Cell-free systems are invaluable for dissecting the minimal requirements for capsid assembly

and for identifying assembly intermediates.[13]

Protocol Outline:

Component Preparation: Individual capsid proteins (VP5, triplexes, pUL26.5, pUL26) are

expressed and purified from the baculovirus system.[9][14] Alternatively, crude extracts from

infected insect cells can be used.[13]

Assembly Reaction: The purified components or cell extracts are mixed in a suitable buffer.

The reaction mixture for purified proteins typically includes VP5, triplexes, a scaffolding

protein (e.g., pUL26.5), and the protease (pUL26).[9][14]

Incubation: The mixture is incubated at an optimal temperature (e.g., 27-37°C) for several

hours to allow capsids to form.[13][14]

Analysis: Assembled capsids are analyzed by sucrose gradient centrifugation, electron

microscopy, and immunoblotting to confirm their morphology and protein composition.[13]

[14]

Purification of Nuclear Capsids
Isolating capsids directly from HSV-1 infected cells allows for the study of their native

composition and maturation state.

Protocol Outline:

Infection and Harvest: A large culture of susceptible cells (e.g., HeLa or Vero) is infected with

HSV-1. Cells are harvested approximately 18 hours post-infection.[10][15]

Nuclei Isolation: Cells are lysed with a non-ionic detergent (e.g., NP-40/Igepal) on ice to

release the nuclei, which are then pelleted.[10][15]
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Nuclear Lysis: The isolated nuclei are broken mechanically (e.g., freeze-thaw, sonication)

and treated with DNase to reduce viscosity from host cell chromatin.[10]

Sucrose Gradient Centrifugation: The nuclear lysate is layered onto a continuous (e.g., 20-

50%) or step sucrose gradient and subjected to ultracentrifugation.[10] Different capsid forms

(A-capsids, B-capsids, and C-capsids) separate into distinct bands based on their density.

Collection and Analysis: The visible bands are collected, pelleted, and analyzed by SDS-

PAGE, silver staining, Western blot, and electron microscopy to determine their protein

content and purity.[10]

Electron Microscopy (EM)
EM is the primary method for visualizing capsid structures and assembly intermediates.

Protocol Outline:

Sample Adsorption: A drop of the purified capsid suspension is applied to an EM grid (e.g.,

carbon-coated copper grid).[15]

Negative Staining: The grid is washed and then stained with a heavy metal salt solution,

typically 2% uranyl acetate, which surrounds the particles and enhances contrast.[15][16]

Imaging: The dried grid is imaged in a transmission electron microscope. This allows for the

visualization of overall morphology, size, and the presence of an internal scaffold.

Cryo-EM (Advanced): For high-resolution structural analysis, samples are plunge-frozen in

liquid ethane to preserve them in a vitrified, near-native state. Low-dose images are then

collected at cryogenic temperatures.
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[https://www.benchchem.com/product/b6303600#genetic-organization-of-the-hsv-1-ul26-
and-ul26-5-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b6303600#genetic-organization-of-the-hsv-1-ul26-and-ul26-5-genes
https://www.benchchem.com/product/b6303600#genetic-organization-of-the-hsv-1-ul26-and-ul26-5-genes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6303600?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6303600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

